6-Bromo-2,3-dichlorophenol

Description

Properties

IUPAC Name |

6-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPAUPWRNOGNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543391 | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-45-0 | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2,3-dichlorophenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 6-Bromo-2,3-dichlorophenol, a halogenated aromatic compound of significant interest to the research and pharmaceutical development sectors. We will cover its fundamental physicochemical properties, outline a detailed synthetic protocol and purification strategy, and describe the analytical techniques required for its robust characterization. Furthermore, this guide explores its emerging applications as a key building block in the synthesis of complex molecules, particularly within drug discovery programs. The methodologies are presented with a focus on experimental causality and validation to ensure scientific integrity and reproducibility.

Introduction

Halogenated phenols are a class of chemical intermediates prized for their utility in organic synthesis. The specific placement of bromine and chlorine atoms on the phenol ring of 6-Bromo-2,3-dichlorophenol imparts unique reactivity, making it a valuable precursor for creating more complex molecular architectures. Its structural features allow for selective functionalization through various coupling reactions and nucleophilic substitutions. While not as widely documented as some commodity chemicals, its role as a specialized building block is growing, particularly in the synthesis of targeted therapeutic agents. Understanding the synthesis and rigorous quality control of this compound is paramount for its successful application in multi-step synthetic campaigns where purity and structural integrity are critical.

Physicochemical Properties and Identification

Accurate identification of 6-Bromo-2,3-dichlorophenol is the foundational step for any research application. The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) number.

The CAS Registry Number for 6-Bromo-2,3-dichlorophenol is currently not unambiguously cited in major databases, which often list isomers. For instance, 3-Bromo-2,6-dichlorophenol is assigned CAS number 116668-74-7[1]. It is crucial for researchers to verify the specific isomer and corresponding CAS number from their supplier, as positional isomers can have vastly different properties and reactivity. For the purpose of this guide, we will refer to the properties of closely related isomers where direct data is unavailable, highlighting the importance of empirical verification.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrCl₂O | PubChem[1][2] |

| Molecular Weight | 241.89 g/mol | PubChem[1][2] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| pKa | Data not available; expected to be more acidic than phenol (pKa ~9.95) due to inductive effects of halogens.[3] | Inferred[3] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Ether, and Ethyl Acetate. | General knowledge |

Synthesis and Purification Workflow

The synthesis of polysubstituted phenols often involves the controlled, regioselective halogenation of a simpler phenol precursor. A plausible and common strategy for preparing a compound like 6-Bromo-2,3-dichlorophenol would be the bromination of 2,3-dichlorophenol.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. In 2,3-dichlorophenol, the positions ortho (C4) and para (C6) to the hydroxyl group are available for substitution. The C6 position is sterically less hindered than the C4 position, which is flanked by a chlorine atom. Therefore, careful control of reaction conditions should favor bromination at the C6 position.

-

Electrophile: Molecular bromine (Br₂) or N-Bromosuccinimide (NBS) are common brominating agents.

-

Solvent: An inert solvent such as dichloromethane (DCM) or chloroform is chosen to dissolve the starting material without participating in the reaction.

-

Catalyst: A Lewis acid catalyst is typically not required due to the activated nature of the phenol ring.

Caption: Workflow from synthesis of 6-Bromo-2,3-dichlorophenol to final analytical validation.

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a solution of 2,3-dichlorophenol (1.0 eq) in dichloromethane (DCM, 10 mL per gram of phenol) in a round-bottom flask equipped with a magnetic stirrer, add the solution at 0 °C (ice bath).

-

Bromination: Slowly add a solution of bromine (1.0 eq) in DCM dropwise over 30 minutes. The characteristic red-orange color of bromine should dissipate as it is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2x), followed by brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) to elute the product. The polarity will depend on the specific isomers formed.

-

Collection & Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the purified 6-Bromo-2,3-dichlorophenol as a solid.

Analytical Characterization and Validation

Rigorous spectroscopic analysis is non-negotiable to confirm the identity and purity of the final compound.

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Their chemical shifts, splitting patterns (likely doublets), and coupling constants will be diagnostic of their relative positions. A broad singlet corresponding to the phenolic -OH proton will also be present.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons, confirming the asymmetry of the molecule. The chemical shifts will be influenced by the attached halogens and the hydroxyl group.

Mass spectrometry confirms the molecular weight of the compound.

-

Expected M/z: The key feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern for one bromine and two chlorine atoms will be observed for the molecular ion [M]⁺ and its fragments. This provides definitive evidence of the elemental composition.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Peaks:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200 cm⁻¹ corresponds to the C-O stretching of the phenol.

-

C-Br/C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will correspond to the carbon-halogen bonds.

-

Table 2: Expected Spectroscopic Data Summary

| Technique | Expected Observations | Purpose |

| ¹H NMR | 2 aromatic protons (doublets), 1 broad OH proton (singlet) | Confirms proton environment and connectivity |

| ¹³C NMR | 6 distinct aromatic carbon signals | Confirms carbon backbone and symmetry |

| MS (EI) | Molecular ion peak cluster showing isotopic pattern for BrCl₂ | Confirms molecular weight and elemental formula[4] |

| IR (ATR) | Broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1500-1600 cm⁻¹) | Confirms presence of key functional groups |

Applications in Drug Discovery and Organic Synthesis

6-Bromo-2,3-dichlorophenol serves as a versatile intermediate. The differential reactivity of the C-Br and C-Cl bonds, along with the phenolic hydroxyl group, allows for sequential, site-selective modifications.

Halogenated phenols are crucial starting materials for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. For instance, related compounds like 3-Bromo-2-chlorophenol have been used as intermediates in the preparation of PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for treating schizophrenia.[5] This highlights the potential of molecules like 6-Bromo-2,3-dichlorophenol in medicinal chemistry programs.

The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the bromine-bearing carbon, leaving the chlorine atoms and the hydroxyl group available for subsequent transformations. This orthogonal reactivity is highly valuable in building molecular complexity efficiently.

Caption: Potential synthetic transformations utilizing 6-Bromo-2,3-dichlorophenol as a precursor.

Safety and Handling

As with all halogenated phenols, 6-Bromo-2,3-dichlorophenol should be handled with care in a well-ventilated fume hood. It is expected to be harmful if swallowed and cause skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

6-Bromo-2,3-dichlorophenol is a specialized chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its value lies in the unique arrangement of its functional groups, which allows for selective and controlled chemical modifications. The successful use of this compound is contingent upon a thorough understanding of its synthesis, purification, and rigorous analytical characterization. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic utility of this versatile building block.

References

-

CPAChem. (2022). Safety data sheet. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dichlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

NIST. (n.d.). 2-bromo-4,6-dichlorophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,6-dichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chlorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]

-

PubMed. (2013). Discovery of Novel Bromophenol...as Protein Tyrosine Phosphatase 1B Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-difluorophenol. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

Chegg. (2019). Question: Of the list of phenols below.... Retrieved from [Link]

-

PubMed. (2020). Discovery of ... a Potent and Selective Estrogen Receptor Degrader (SERD). Retrieved from [Link]

Sources

- 1. 3-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 14963586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. Page loading... [wap.guidechem.com]

An In--Depth Technical Guide to the Physical Properties of 6-Bromo-2,3-dichlorophenol

Introduction

6-Bromo-2,3-dichlorophenol is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring a hydroxyl group and three halogen substituents (one bromine, two chlorine) on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. For researchers in medicinal chemistry and materials science, a thorough understanding of its physical properties is not merely academic; it is the foundational data that informs reaction conditions, purification strategies, formulation development, and safety protocols. This guide provides a comprehensive overview of the core physical characteristics of 6-Bromo-2,3-dichlorophenol (CAS No. 1940-45-0), synthesizes this data with field-proven experimental methodologies, and explains the scientific principles underpinning these properties.

Part 1: Core Physicochemical Properties

The arrangement of electronegative halogen atoms and the acidic phenolic proton on the aromatic ring dictates the molecule's behavior. The collected data provides a snapshot of its fundamental chemical identity and physical state.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-2,3-dichlorophenol | N/A |

| CAS Number | 1940-45-0 | |

| Molecular Formula | C₆H₃BrCl₂O | |

| Molecular Weight | 241.9 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% (Typical) | |

| Storage Temperature | Room temperature, under inert atmosphere | |

| InChI | 1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| InChIKey | SPPAUPWRNOGNLL-UHFFFAOYSA-N |

Part 2: Spectroscopic and Analytical Profile

The definitive identification of 6-Bromo-2,3-dichlorophenol relies on a combination of spectroscopic techniques. The following is an expert analysis of the expected spectral data based on the molecule's structure.

-

Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks. The primary peaks would be observed at m/z values corresponding to the combinations of these isotopes, providing a unique fingerprint for a molecule containing one bromine and two chlorine atoms.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple. There will be two signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. These protons will appear as doublets due to coupling with each other. A broad singlet, corresponding to the acidic phenolic hydroxyl group, would also be present; its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six distinct signals for the six carbons in the benzene ring, as they are all in unique chemical environments. The carbon atom bonded to the hydroxyl group (C-O) will be significantly deshielded, appearing downfield. The carbons bonded to the halogens (C-Br, C-Cl) will also have characteristic shifts influenced by the electronegativity of the attached halogen.

-

Infrared (IR) Spectroscopy: Key diagnostic absorption bands are expected. A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring will be visible in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band should be observed around 1200 cm⁻¹.

Part 3: Experimental Methodologies for Property Determination

To ensure data integrity, physical properties must be determined using robust, validated protocols. The following sections detail standard methodologies applicable to a solid organic compound like 6-Bromo-2,3-dichlorophenol.

Protocol 1: Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity sample, whereas a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid 6-Bromo-2,3-dichlorophenol.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating at a rapid rate until the temperature is approximately 15-20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Protocol 2: Solubility Assessment Workflow

Understanding solubility is paramount for selecting appropriate solvents for reactions, recrystallization, and formulation.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: Add an excess amount of 6-Bromo-2,3-dichlorophenol to a known volume of the selected solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Allow the excess solid to settle. Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Remove the solvent from the supernatant under reduced pressure and weigh the residual solid. The solubility can then be calculated in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining solubility.

Protocol 3: pKa Determination via Potentiometric Titration

The pKa value quantifies the acidity of the phenolic proton. This is crucial for understanding its reactivity and its ionization state at different pH values, which is a key parameter in drug development.

Methodology:

-

Solution Preparation: Accurately weigh a sample of 6-Bromo-2,3-dichlorophenol and dissolve it in a suitable solvent system (e.g., a water/ethanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the phenol has been neutralized to its conjugate base (phenoxide).

Sources

6-Bromo-2,3-dichlorophenol chemical structure

An In-Depth Technical Guide to 6-Bromo-2,3-dichlorophenol

Introduction and Molecular Profile

6-Bromo-2,3-dichlorophenol is a halogenated aromatic compound belonging to the phenol family. Its structure, characterized by a hydroxyl group and three halogen substituents (one bromine, two chlorine) on the benzene ring, imparts distinct chemical properties that make it a molecule of interest for synthetic chemistry and materials science. The positions of the halogens create a specific electronic and steric environment, influencing the molecule's reactivity, acidity, and biological activity. Halogenated phenols, as a class, are recognized for their roles as synthetic intermediates, precursors to bioactive molecules, and their presence as environmental contaminants.[1][2] Understanding the specific attributes of the 6-bromo-2,3-dichloro isomer is crucial for its potential utilization in targeted applications.

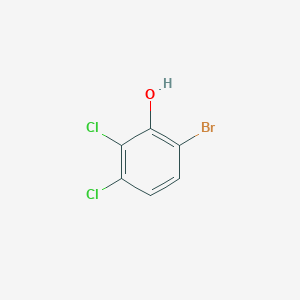

Chemical Structure

The IUPAC name for this compound is 6-Bromo-2,3-dichlorophenol. The numbering of the benzene ring begins at the carbon bearing the hydroxyl group, with substituents positioned accordingly.

Caption: Chemical structure of 6-Bromo-2,3-dichlorophenol.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2,3-dichlorophenol is presented below. These values are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Source |

| CAS Number | 1940-45-0 | [3] |

| Molecular Formula | C₆H₃BrCl₂O | [4][5] |

| Molecular Weight | 241.89 g/mol | [5][6][7] |

| Appearance | Solid (predicted) | |

| InChI Key | SPPAUPWRNOGNLL-UHFFFAOYSA-N | |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis and Reactivity

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 6-Bromo-2,3-dichlorophenol is sparse, a logical and effective route is the electrophilic bromination of 2,3-dichlorophenol. This approach leverages the activating, ortho-para directing nature of the hydroxyl group. Although the hydroxyl group directs to the 4- and 6-positions, the 6-position is sterically accessible for bromination.

The general methodology for the bromination of chlorophenols often involves reacting the starting phenol with elemental bromine in an inert solvent, such as chlorobenzene or dichloromethane, at controlled temperatures.[8] The use of a catalyst is sometimes employed to enhance selectivity and yield.[8]

Caption: Proposed workflow for the synthesis of 6-Bromo-2,3-dichlorophenol.

Chemical Reactivity

The reactivity of 6-Bromo-2,3-dichlorophenol is governed by the interplay of its functional groups:

-

Hydroxyl Group: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions are fundamental for introducing the molecule into larger scaffolds.

-

Aromatic Ring: The benzene ring is electron-rich due to the hydroxyl group but is also significantly deactivated by the three electron-withdrawing halogen atoms. This makes further electrophilic aromatic substitution challenging. However, the positions on the ring remain susceptible to nucleophilic aromatic substitution under harsh conditions or through metal-catalyzed cross-coupling reactions.

Caption: General scheme for the O-alkylation (etherification) of 6-Bromo-2,3-dichlorophenol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of 6-Bromo-2,3-dichlorophenol. While specific spectral data is not available in the search results, the expected characteristics can be predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals for the aromatic carbons would be expected. The carbon attached to the hydroxyl group would be the most deshielded (highest ppm), while carbons bonded to halogens would also show characteristic shifts. |

| Mass Spec. | The mass spectrum would show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), providing a definitive confirmation of the elemental composition. |

| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch. Characteristic C-O stretching and aromatic C-H and C=C vibrations would also be present. |

Applications and Biological Relevance

Halogenated phenols are pivotal intermediates in various fields. While direct applications of 6-Bromo-2,3-dichlorophenol are not widely documented, its structural motifs are found in molecules with significant biological activity.

-

Pharmaceutical Intermediates: Structurally similar compounds, such as 3-Bromo-2-chlorophenol, are utilized in the synthesis of advanced pharmaceutical agents, including PD-1/PD-L1 inhibitors for cancer immunotherapy and dual D2/DAT receptor inhibitors for treating schizophrenia.[9] This suggests that 6-Bromo-2,3-dichlorophenol could serve as a valuable building block in medicinal chemistry for creating novel therapeutics.

-

Agrochemicals: Chlorophenols and bromophenols have a history of use as pesticides and preservatives for materials like textiles and leather.[2] The specific substitution pattern of 6-Bromo-2,3-dichlorophenol could be explored for the development of new agrochemicals with tailored activity and environmental profiles.

-

Flame Retardants: Brominated phenols are precursors for synthesizing brominated flame retardants (BFRs).[1] Although environmental concerns have curtailed the use of some BFRs, research into new, safer alternatives is ongoing, and this molecule could be a candidate for such investigations.

The biological activity of halogenated phenols is often linked to their toxicity. They can act as uncouplers of oxidative phosphorylation and may exhibit carcinogenic properties.[1] Therefore, any application must be weighed against a thorough toxicological evaluation.

Safety and Handling

As a halogenated phenol, 6-Bromo-2,3-dichlorophenol is expected to be hazardous. Data from related compounds indicates that it should be handled with stringent safety precautions.

-

Hazards Identification: Likely to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage. It may also be suspected of causing cancer and is toxic to aquatic life.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, use a full-face respirator.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Handling and Storage: Handle in a well-ventilated area, preferably a fume hood. Store in a tightly sealed container in a dry, cool place under an inert atmosphere.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dichlorophenol

The following is a representative, self-validating protocol for the synthesis of 6-Bromo-2,3-dichlorophenol via electrophilic bromination of 2,3-dichlorophenol. This protocol is based on established methods for halogenating phenols.[8]

Objective: To synthesize 6-Bromo-2,3-dichlorophenol with high purity.

Materials:

-

2,3-Dichlorophenol (1 equivalent)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Bromine (1 equivalent)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichlorophenol (1 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of phenol).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (1 eq.) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 5°C. The reaction will generate HBr gas, which should be vented through a scrubber containing a basic solution.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine (the red-brown color will disappear).

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-bromo isomer from other potential isomers and impurities.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and FTIR analysis as described in Section 3.

References

- Sigma-Aldrich. (2025).

- PubChem. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237.

- Fisher Scientific.

- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.

- PubChem. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587.

- PubChem. 3-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 14963586.

- NIH.

- Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.

- NIST. 2-bromo-4,6-dichlorophenol. NIST WebBook.

- BLD Pharm. 1940-45-0|6-Bromo-2,3-dichlorophenol.

- Sigma-Aldrich. 6-Bromo-2,3-dichlorophenol | 1940-45-0.

- PubChem. 4-Bromo-2,3-Dichlorophenol | C6H3BrCl2O | CID 12311538.

- Guidechem.

- ZDHC MRSL. Chlorophenols.

Sources

- 1. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]

- 3. 1940-45-0|6-Bromo-2,3-dichlorophenol|BLD Pharm [bldpharm.com]

- 4. 2-bromo-4,6-dichlorophenol [webbook.nist.gov]

- 5. 4-Bromo-2,3-Dichlorophenol | C6H3BrCl2O | CID 12311538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 14963586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2,3-dichlorophenol

Prepared by: Gemini, Senior Application Scientist

Therefore, this guide employs a scientifically rigorous analog-based approach. We will synthesize data from closely related and well-documented halogenated phenols to construct a conservative and robust safety profile. This methodology, standard in chemical safety assessment, ensures that the provided protocols and recommendations err on the side of caution, affording the highest degree of protection for laboratory personnel. The primary analogs referenced include, but are not limited to, 2,3-Dichlorophenol, 4-Bromo-2-chlorophenol, 2,6-Dibromophenol, and other brominated/chlorinated phenolic compounds. By understanding the hazards of the chemical class, we can establish a framework of best practices for handling this specific molecule with the expertise and foresight required in a professional research environment.

Part 1: Hazard Identification and Probable Classification

Based on an analysis of its structural analogs, 6-Bromo-2,3-dichlorophenol should be treated as a hazardous substance with multiple potential routes of toxicity and irritation. The chemical structure, featuring a phenol ring substituted with two chlorine atoms and one bromine atom, suggests significant potential for skin and eye irritation, as well as oral toxicity.

The Globally Harmonized System (GHS) classification is inferred from compounds like 3-Bromo-2-chlorophenol and 4-Bromo-2,6-dichlorophenol.[1][2]

Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Skin Corrosion / Irritation | Category 1B or 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation |

| Serious Eye Damage / Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage or Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

This table represents a synthesized, conservative assessment based on available data for structural analogs.[1][2][3][4] Users must handle the compound as if it meets these classifications.

Logical Framework for Analog-Based Hazard Assessment

The following diagram illustrates the decision-making process for assigning a probable hazard profile in the absence of direct data.

Caption: Analog-based hazard assessment workflow.

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk mitigation hinges on a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate PPE. The causality is clear: preventing contact and inhalation is paramount.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 6-Bromo-2,3-dichlorophenol, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[5] This is a non-negotiable control to prevent inhalation of fine particulates or potential vapors, especially if the compound is heated.[5][6]

Personal Protective Equipment (PPE)

A standard laboratory coat, long pants, and closed-toe shoes are mandatory. The specific selection of gloves and eye protection is critical due to the corrosive and irritant nature of halogenated phenols.

| Protection Type | Specification | Rationale and Field Insight |

| Eye/Face | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[7][8] | Protects against splashes and dust. For larger quantities (>1 g) or significant splash risk, a full-face shield should be worn over the goggles.[5][9] |

| Hand | Incidental Contact: Double-gloved nitrile (min. 8 mil thickness). | Halogenated organic compounds can compromise the integrity of standard nitrile gloves.[10] Double-gloving provides a temporary barrier. If contact occurs, both gloves must be removed immediately and hands washed.[5][10] |

| Intentional Contact/Immersion: Heavy-duty butyl rubber or Viton™ gloves. | For tasks like cleaning contaminated glassware or managing a large spill, a more robust glove material is required to prevent chemical breakthrough. | |

| Body | Standard Laboratory Coat. | Protects against minor spills. For procedures with a high risk of splashing, a chemically resistant apron made of neoprene or similar material should be worn over the lab coat.[5] |

Hierarchy of Controls Model

This diagram visualizes the universally accepted hierarchy for managing chemical hazards, emphasizing that PPE is the final line of defense.

Caption: The hierarchy of risk control measures.

Part 3: Protocols for Safe Handling, Storage, and Emergencies

Adherence to strict protocols is a self-validating system for ensuring safety. Each step is designed to mitigate a specific, identified risk.

Protocol: Weighing and Preparing a Solution

-

Preparation: Don all required PPE as specified in Part 2. Designate a specific area within the chemical fume hood for the procedure.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Have a labeled, closed receiving vessel ready with the appropriate solvent.

-

Aliquotting: Carefully transfer the solid 6-Bromo-2,3-dichlorophenol from the stock container to the weigh boat using a clean spatula. Avoid creating airborne dust. Close the stock container immediately.

-

Transfer: Gently transfer the weighed solid into the receiving vessel.

-

Decontamination: Using a solvent-moistened wipe, decontaminate the spatula and the weigh boat. Dispose of these materials as hazardous waste. Wipe down the work surface within the fume hood.

-

Completion: Cap the solution, remove it from the fume hood, and proceed with the experiment.

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

-

Location: Store in a cool, dry, well-ventilated area designated for toxic and corrosive chemicals.[10][11]

-

Container: Keep in a tightly sealed, original container.[10][11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid), strong bases, and chemically active metals.[6][10][12]

-

Placement: Always store containers below eye level and within secondary containment to mitigate spills.[10][13]

Emergency Procedures: First Aid

Immediate and correct action following an exposure is critical. First aiders must protect themselves before assisting others.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected) and seek immediate medical attention.[3][8][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[3][6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3][4]

Emergency Workflow: Chemical Spill Response (Small Scale, <1g Solid)

Caption: Step-by-step workflow for a small solid spill.

Part 4: Physicochemical Data and Disposal

Understanding the physical properties of a compound and its analogs is crucial for anticipating its behavior and ensuring proper disposal.

Physicochemical Properties

| Property | Value for 6-Bromo-2,3-dichlorophenol | Reference Analogs' Data |

| Molecular Formula | C₆H₃BrCl₂O | N/A |

| Molecular Weight | 241.89 g/mol [14] | N/A |

| Appearance | Solid (Anticipated) | White to light brown solid/powder is common for this class.[15][16] |

| Melting Point | Not Available | 2,4-Dichlorophenol: 42-43 °C2,6-Dibromophenol: 56.5 °C[16] |

| Boiling Point | Not Available | 2,4-Dichlorophenol: 209-210 °C2,6-Dibromophenol: 255 °C[16] |

| Solubility | Not Available | Halogenated phenols are generally poorly soluble in water but soluble in organic solvents like ethanol and ether.[16] |

Disposal Considerations

Under no circumstances should this compound or its waste be disposed of down the drain.[7][17]

-

Waste Classification: As a halogenated organic compound, 6-Bromo-2,3-dichlorophenol is considered hazardous waste.

-

Collection: All waste materials, including contaminated PPE, wipes, and excess chemical, must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[6]

-

Final Disposal: The collected waste must be disposed of through a licensed chemical destruction facility.[7] The preferred method for such compounds is controlled incineration with flue gas scrubbing to neutralize the acidic and toxic gases (e.g., HCl, HBr) produced during combustion.[7][18]

References

-

Guidelines for the Disposal of Small Quantities of Unused Pesticides, EPA NEPS. [Link]

-

3-Bromo-2-chlorophenol Safety and Hazards, PubChem - NIH. [Link]

-

Safety data sheet - 2-Bromo-4,6-dichlorophenol, CPAChem. [Link]

-

Chemical Storage and Handling Recommendations, NY.Gov. [Link]

-

2,6-Dibromophenol Experimental Properties, PubChem. [Link]

-

Personal Protective Equipment, US EPA. [Link]

-

Section 6C: Protective Equipment, Princeton EHS. [Link]

-

Brominated Flame Retardants in Waste Electrical and Electronic Equipment, Environmental Science & Technology. [Link]

-

Federal Register, Volume 59 Issue 90, GovInfo. [Link]

-

4-Bromo-2,6-dichlorophenol Hazards Identification, PubChem. [Link]

-

Standard Operating Procedure - Phenol, Yale Environmental Health & Safety. [Link]

-

4-Bromo-2,3-Dichlorophenol Computed Properties, PubChem. [Link]

-

Chemical Safety Chemical Hygiene Program, Towson University. [Link]

-

Phenol Hazard Controls Fact Sheet, UC Berkeley. [Link]

-

Bromination Process For Disposal Of Spilled Hazardous Materials, EPA NEPS. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%, Cole-Parmer. [Link]

Sources

- 1. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. ehs.berkeley.edu [ehs.berkeley.edu]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. towson.edu [towson.edu]

- 14. 4-Bromo-2,3-Dichlorophenol | C6H3BrCl2O | CID 12311538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Introduction: A Read-Across Approach to a Data-Poor Compound

An In-depth Technical Guide to the Toxicological Profile of 6-Bromo-2,3-dichlorophenol

Prepared by: Gemini, Senior Application Scientist

6-Bromo-2,3-dichlorophenol is a halogenated aromatic compound. As with many specialty chemicals, a comprehensive, publicly available toxicological profile for this specific molecule is scarce. For researchers, scientists, and drug development professionals, understanding the potential hazards of such compounds is critical for safe handling, risk assessment, and regulatory compliance.

This guide provides a detailed toxicological assessment of 6-Bromo-2,3-dichlorophenol. In the absence of direct experimental data, we will employ a scientifically robust read-across methodology . This approach leverages data from structurally similar chemicals to predict the toxicological profile of the target compound. The primary analogues selected for this assessment are 2,3-dichlorophenol (the parent structure without bromine), the well-studied isomer 2,4-dichlorophenol, and other bromo-chloro-phenols to inform specific endpoints.

This document not only synthesizes the available analogue data to build a predictive hazard profile but also, in line with our commitment to scientific integrity, outlines a definitive, tiered experimental strategy to validate these predictions and fill the existing data gaps.

Toxicological Profile: A Synthesis of Analogue Data

The toxicological properties of a chemical are intrinsically linked to its structure. The presence of a phenol ring, substituted with two chlorine atoms and one bromine atom, suggests potential for several types of toxicity. The lipophilicity conferred by the halogen atoms may facilitate absorption and distribution, while the phenolic group is a site for metabolic activation or detoxification.

Read-Across Logic

The rationale for selecting surrogate molecules is based on structural similarity, which implies comparable metabolic pathways and mechanisms of toxicity. The primary assumption is that the addition of a bromine atom to the dichlorophenol backbone will modify, rather than fundamentally alter, its toxicological properties, often by increasing its potency.

Caption: Logical framework for the read-across assessment of 6-Bromo-2,3-dichlorophenol.

Acute Toxicity

No direct LD50 data exists for 6-Bromo-2,3-dichlorophenol. However, data from its core structure, 2,3-dichlorophenol, provides a baseline. In mice, the oral LD50 for 2,3-dichlorophenol is reported as 2376-2585 mg/kg.[1][2][3] Signs of acute toxicity in mice included tremors, convulsions, and respiratory stimulation.[2][4] The related isomer, 4-Bromo-2,6-dichlorophenol, is classified as "Harmful if swallowed" (Acute Toxicity 4) under the Globally Harmonized System (GHS).[5] Generally, increasing halogenation on a phenol ring can increase toxicity. Therefore, it is prudent to predict that 6-Bromo-2,3-dichlorophenol has a moderate acute oral toxicity, likely falling into GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) or potentially Category 3 (50 < LD50 ≤ 300 mg/kg).

Skin and Eye Irritation

Data from several brominated and chlorinated phenols consistently indicate a potential for irritation.

-

4-Bromo-2,6-dichlorophenol: Causes skin irritation (GHS Category 2) and serious eye irritation (GHS Category 2).[5]

-

4-Bromo-2-chlorophenol: Causes skin and serious eye irritation.[6][7]

-

2,4-Dichlorophenol: Causes severe skin burns and eye damage (GHS Category 1).

Causality: Halogenated phenols can be corrosive or irritating due to their acidic nature and ability to denature proteins in the skin and eyes. Based on this consistent evidence from close structural analogues, 6-Bromo-2,3-dichlorophenol should be handled as a presumed skin and eye irritant, potentially corrosive.

Genotoxicity

The potential to induce genetic mutations is a critical toxicological endpoint.

-

2,3-Dichlorophenol: Has been reported as non-mutagenic in the Salmonella/microsome (Ames) assay.

-

2,4-Dichlorophenol: Has largely yielded negative results in genotoxicity testing, including the Ames test.[8][9] Positive responses in some other assays have often been associated with cytotoxicity.[10]

-

2,4,6-Trichlorophenol: Was also found to be non-mutagenic in a National Cancer Institute bioassay.[11]

Based on the negative Ames test results for its closest structural analogues, 6-Bromo-2,3-dichlorophenol is predicted to be non-mutagenic in a bacterial reverse mutation assay. However, without direct testing, potential for clastogenicity (chromosome damage) cannot be ruled out.

Repeated Dose and Target Organ Toxicity

Studies on dichlorophenols, particularly 2,4-DCP, identify the liver and kidneys as primary target organs following repeated exposure.[12]

-

Liver: Effects observed in animal studies include increased liver weight, hepatocellular necrosis, and cellular alterations.[10][12]

-

Kidney: Renal toxicity has also been observed following exposure to 2,4-D and its metabolites.[13][14]

Mechanistic Insight: The liver is the primary site of metabolism for xenobiotics, and reactive metabolites of halogenated phenols can lead to oxidative stress and cellular damage. The kidneys are involved in the elimination of the substance and its metabolites, leading to high concentrations and potential for toxicity.[15] It is therefore reasonable to assume that the liver and kidneys would be potential target organs for repeated-dose toxicity of 6-Bromo-2,3-dichlorophenol.

Carcinogenicity

The carcinogenic potential of chlorophenols varies by congener.

-

2,4-Dichlorophenol: Did not induce an increase in cancer incidence in 2-year bioassays in rats and mice.[10][12]

-

2,4,6-Trichlorophenol: Is classified by the IARC as Group 2B ("possibly carcinogenic to humans") and by the NTP as "reasonably anticipated to be a human carcinogen" based on evidence of liver cancer in mice and leukemia in rats.[11][12]

-

Pentachlorophenol: Also classified as a Group 2B carcinogen by IARC.[16][17][18]

Reproductive and Developmental Toxicity

Studies in animals suggest that some dichlorophenols may have weak reproductive or developmental effects at high doses.

-

2,4-Dichlorophenol: A two-generation study in rats found reduced numbers of implantation sites and live births at high dose levels (2000 and 8000 ppm in the diet), suggesting weak reproductive toxicity.[19][20] Other studies have noted developmental effects, such as skeletal variations, but typically at doses that also cause maternal toxicity.[10]

-

Other Dichlorophenols: An in vitro fertilization study found that 2,5-, 3,4-, and 3,5-DCP could depress fertilization, while sperm motility was unaffected.[21]

These findings suggest that 6-Bromo-2,3-dichlorophenol could potentially interfere with reproductive or developmental processes, but likely only at doses that would also cause other systemic toxicity.

Summary of Predicted Toxicological Profile

This table summarizes the predicted hazard profile of 6-Bromo-2,3-dichlorophenol based on the read-across analysis.

| Toxicological Endpoint | Predicted Hazard | Basis for Prediction (Analogue Data) |

| Acute Oral Toxicity | GHS Category 3 or 4 (Harmful if swallowed) | LD50 of 2,3-DCP in mice is ~2400-2600 mg/kg.[1][2][3][4] 4-Bromo-2,6-DCP is classified as GHS Cat. 4.[5] |

| Skin Irritation | GHS Category 2 (Irritant) or 1 (Corrosive) | Analogues are consistently classified as skin irritants or corrosives.[5][6][7] |

| Eye Irritation | GHS Category 2 (Irritant) or 1 (Damage) | Analogues are consistently classified as eye irritants or causing serious eye damage.[5][6][7] |

| Genotoxicity (Ames) | Predicted Negative | 2,3-DCP and 2,4-DCP are negative in the Ames test.[8][9] |

| Target Organ Toxicity | Liver, Kidneys | These are established target organs for dichlorophenols.[10][12][13] |

| Carcinogenicity | Uncertain | 2,4-DCP is not carcinogenic in animals, but more highly halogenated phenols (e.g., 2,4,6-TCP) are.[10][11][12] |

| Reproductive Toxicity | Possible at high doses | 2,4-DCP shows weak reproductive effects at high, systemically toxic doses.[19][20] |

Proposed Experimental Strategy for Hazard Characterization

To move beyond prediction and establish a definitive toxicological profile, a tiered testing approach is recommended. This strategy prioritizes in vitro methods to minimize animal use and progresses to in vivo studies only as necessary, consistent with modern toxicological practice.[22][23][24][25]

Caption: Proposed tiered testing strategy for 6-Bromo-2,3-dichlorophenol.

Experimental Protocol: Tier 1 - Bacterial Reverse Mutation (Ames) Test

Rationale: This is a fundamental screen for mutagenic potential. A negative result here, consistent with analogue data, would significantly lower concerns about heritable genetic damage and carcinogenicity.

Methodology (based on OECD Guideline 471[26]):

-

Strains: Utilize a standard set of bacterial strains, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA), to detect various types of point mutations (frameshift and base-pair substitutions).[27][28]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

Prepare a minimum of five different concentrations of 6-Bromo-2,3-dichlorophenol.

-

In triplicate, mix the test substance, the bacterial tester strain, and (if required) the S9 mix with a top agar.

-

Pour this mixture onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.[29]

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count observed in the vehicle control plates.[30]

Experimental Protocol: Tier 1 - In Vitro Skin Irritation

Rationale: To definitively classify the skin irritation potential and avoid animal testing, an in vitro test using a Reconstructed Human Epidermis (RhE) model is the modern standard.

Methodology (based on OECD Guideline 439[31]):

-

Test System: Utilize a commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™). This system consists of human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[32][33]

-

Procedure:

-

Apply a defined quantity of 6-Bromo-2,3-dichlorophenol (neat or in a suitable solvent) topically to the surface of triplicate tissue constructs.

-

Include concurrent negative (vehicle) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls.

-

After a 60-minute exposure period, rinse the tissues thoroughly.

-

Incubate the tissues for a 42-hour post-exposure period.

-

-

Endpoint Measurement: Assess cell viability using the MTT assay. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[34][35]

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. A substance is identified as an irritant (GHS Category 2) if the mean tissue viability is ≤ 50%.[32]

Conclusion

The proposed tiered testing strategy, beginning with validated in vitro methods, provides a clear and ethical path forward to definitively characterize the toxicological properties of 6-Bromo-2,3-dichlorophenol. This approach ensures that data gaps are filled efficiently, enabling robust risk assessment and ensuring the safety of researchers and professionals who may handle this compound.

References

-

Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization. (n.d.). PubMed. [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). (2001). OECD. [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2010). OECD. [Link]

-

OECD Guideline For Acute oral toxicity (TG 423) | PPTX. (n.d.). Slideshare. [Link]

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987). National Toxicology Program (NTP). [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

-

tiered approach. (n.d.). European Food Safety Authority. [Link]

-

Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). ITR Laboratories Canada. [Link]

-

4-Bromo-2,6-dichlorophenol. (n.d.). PubChem. [Link]

-

A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats. (2005). PubMed. [Link]

-

2,3-Dichlorophenol. (n.d.). PubChem. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

-

The use of in vitro methods for assessing reproductive toxicity. Dichlorophenols. (1984). PubMed. [Link]

-

OECD 439: In Vitro Skin Irritation (RHE Test Method). (2024). Nucro-Technics. [Link]

-

Tiered Chemical Testing: A Value of Information Approach. (n.d.). IDEAS/RePEc. [Link]

-

Toxicity Testing for Assessment of Environmental Agents. (2006). National Academies of Sciences, Engineering, and Medicine. [Link]

-

Reverse mutation test on bacteria according to OECD 471. (2021). Analytice. [Link]

-

Towards a theory of tiered testing. (2007). PubMed. [Link]

-

Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. [Link]

-

OECD In Vitro Skin Irritation Test Guideline: Human Skin Model. (n.d.). Studylib. [Link]

-

Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). OECD. [Link]

-

Test No. 471: Bacterial Reverse Mutation Test. (n.d.). OECD. [Link]

-

Genetic Toxicity Evaluation of 2,4-Dichlorophenol in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 247994. (n.d.). Chemical Effects in Biological Systems. [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols. (n.d.). NCBI. [Link]

-

Genotoxicity of an organochlorine pesticide dichlorophene by micronucleus and chromosomal aberration assays using bone marrow cells ofRattus norvegicus. (2026). ResearchGate. [Link]

-

Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. (1985). PubMed. [Link]

-

4-Bromo-2-chlorophenol. (n.d.). PubChem. [Link]

-

Elucidating the Mechanism of Liver and Kidney Damage in Rats Caused by Exposure to 2,4-Dichlorophenoxyacetic Acid and the Protective Effect of Lycium barbarum Polysaccharides Based on Network Toxicology and Molecular Docking. (n.d.). MDPI. [Link]

-

Report on Carcinogens (RoC) Concept: Pentachlorophenol. (n.d.). National Toxicology Program. [Link]

-

Report on Carcinogens (RoC) Concept: Pentachlorophenol. (2012). National Toxicology Program. [Link]

-

A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF 2,4-DICHLOROPHENOL IN RATS. (n.d.). J-Stage. [Link]

-

Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. (2007). U.S. EPA. [Link]

-

POLYCHLOROPHENOLS AND THEIR SODIUM SALTS 1. Exposure Data. (n.d.). IARC Publications. [Link]

-

Ames-Positives. (n.d.). lhasamarketing. [Link]

-

2,4-Dichlorophenol. (n.d.). PubChem. [Link]

-

Exposure of 2,4-Dichlorophenoxyacetic acid (2,4-D) induces renal, hepatocellular and lung toxicity. (2025). The Pharma Innovation. [Link]

-

Effects of 2-chlorophenol and 2,4-dichlorophenol on mitotic chromosomes and nucleic acid content using Allium cepa and. (n.d.). African Journal of Biotechnology. [Link]

-

2,4,6-Trichlorophenol - 15th Report on Carcinogens. (2021). NCBI. [Link]

-

(PDF) 2,4-Dichlorophenoxyacetic acid induced hepatic and renal toxicological perturbations in rat model: Attenuation by selenium supplementation. (2025). ResearchGate. [Link]

-

Ames Test. (n.d.). Charles River Laboratories. [Link]

Sources

- 1. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dichlorophenol - Safety Data Sheet [chemicalbook.com]

- 5. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Genetic Toxicity Evaluation of 2,4-Dichlorophenol in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 247994 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biochemjournal.com [biochemjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. publications.iarc.who.int [publications.iarc.who.int]

- 19. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF 2,4-DICHLOROPHENOL IN RATS [jstage.jst.go.jp]

- 21. The use of in vitro methods for assessing reproductive toxicity. Dichlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tiered approach | EFSA [efsa.europa.eu]

- 24. nationalacademies.org [nationalacademies.org]

- 25. Towards a theory of tiered testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oecd.org [oecd.org]

- 27. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 28. biosafe.fi [biosafe.fi]

- 29. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 30. criver.com [criver.com]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. nucro-technics.com [nucro-technics.com]

- 33. oecd.org [oecd.org]

- 34. siesascs.edu.in [siesascs.edu.in]

- 35. studylib.net [studylib.net]

Environmental fate of 6-Bromo-2,3-dichlorophenol

An In-depth Technical Guide to the Environmental Fate of 6-Bromo-2,3-dichlorophenol

Abstract

This technical guide provides a comprehensive analysis of the predicted environmental fate of 6-Bromo-2,3-dichlorophenol, a halogenated aromatic compound. Halogenated phenols represent a class of chemicals with significant environmental persistence and potential toxicity. Due to a lack of direct experimental data for this specific isomer, this guide synthesizes information from structurally similar brominated and chlorinated phenols to build a scientifically grounded profile. We will explore its physicochemical properties, environmental partitioning, abiotic and biotic degradation pathways, bioaccumulation potential, and ecotoxicological profile. Furthermore, this guide details standardized analytical methodologies for the detection and quantification of halogenated phenols in environmental matrices. The insights provided are intended to support researchers, environmental scientists, and drug development professionals in understanding and managing the environmental risks associated with this class of compounds.

Introduction: The Context of Halogenated Phenols

Halogenated phenols are aromatic compounds characterized by a hydroxyl group and one or more halogen atoms (chlorine, bromine, iodine, fluorine) attached to the benzene ring. They enter the environment from various anthropogenic sources, including their use as intermediates in the synthesis of pesticides, pharmaceuticals, and flame retardants.[1][2] Many brominated flame retardants (BFRs), for instance, are known to be toxic, persistent, and bioaccumulative.[2][3] Compounds like 6-Bromo-2,3-dichlorophenol may arise as manufacturing impurities, degradation byproducts of more complex BFRs, or from industrial wastewater streams.[4][5]

The presence of both bromine and chlorine atoms on the aromatic ring of 6-Bromo-2,3-dichlorophenol suggests a complex environmental profile. The number and position of halogen substituents significantly influence a molecule's chemical stability, resistance to degradation, and toxicity.[1] Understanding the environmental fate of such compounds is critical for assessing their potential impact on ecosystems and human health, guiding regulatory decisions, and developing effective remediation strategies.

Physicochemical Profile and Environmental Mobility

The environmental transport and partitioning of a chemical are governed by its fundamental physicochemical properties. As direct experimental data for 6-Bromo-2,3-dichlorophenol is not available, the following table presents computed properties derived from reliable chemical databases for structurally similar isomers. These values serve as a robust estimate for predicting its environmental behavior.

Table 1: Computed Physicochemical Properties of Bromodichlorophenol Isomers

| Property | 4-Bromo-2,3-dichlorophenol[6] | 3-Bromo-2,6-dichlorophenol[7] | 4-Bromo-2,6-dichlorophenol[8] | Predicted Behavior for 6-Bromo-2,3-dichlorophenol |

| Molecular Formula | C₆H₃BrCl₂O | C₆H₃BrCl₂O | C₆H₃BrCl₂O | C₆H₃BrCl₂O |

| Molecular Weight | 241.89 g/mol | 241.89 g/mol | 241.89 g/mol | 241.89 g/mol |

| XLogP3 (Log Kow) | 3.8 | 3.8 | 3.8 | ~3.8 |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų | ~20.2 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |

Interpretation and Causality:

-

Log Kow (Octanol-Water Partition Coefficient): The estimated XLogP3 value of ~3.8 indicates that 6-Bromo-2,3-dichlorophenol is lipophilic ("fat-loving"). This property is a strong predictor of its tendency to partition from water into organic matrices. Consequently, in an aquatic environment, the compound is expected to adsorb strongly to suspended organic matter, soil, and sediment rather than remaining dissolved in the water column. This reduces its mobility in groundwater but increases its persistence in soil and sediment.

-

Bioaccumulation Potential: A Log Kow value between 3 and 4 suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. The compound can accumulate in the fatty tissues of organisms, leading to the possibility of biomagnification through the food web.[2]

-

Water Solubility: While specific data is absent, the high Log Kow value implies low water solubility. Its partitioning behavior will be significantly influenced by the pH of the surrounding water due to the acidic phenolic proton.

-

Acidity (pKa): The pKa for similar halogenated phenols, such as 2,6-dibromophenol (pKa = 6.67), indicates that it is a weak acid.[9] At neutral environmental pH (~7), a significant fraction of 6-Bromo-2,3-dichlorophenol will exist in its ionized phenolate form, which is more water-soluble and less prone to adsorption than the neutral form. This pH-dependent speciation is a critical factor in its mobility and bioavailability.

Environmental Degradation Pathways

The persistence of 6-Bromo-2,3-dichlorophenol in the environment is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation: The Role of Light

Photodegradation (or photolysis) is a primary abiotic pathway for the transformation of halogenated aromatic compounds in the environment.[10] The absorption of UV radiation, particularly from sunlight in surface waters, can lead to the cleavage of the carbon-halogen bonds.

-

Mechanism: Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can result in the homolytic cleavage of a C-Br or C-Cl bond, generating a phenyl radical and a halogen radical. This process can be enhanced by the presence of photosensitizers or photocatalysts like titanium dioxide (TiO₂) in water.[10][11]

-

Influencing Factors: The rate of photodegradation is influenced by water clarity, depth, pH, and the presence of dissolved organic matter, which can act as a sensitizer or a scavenger of reactive species.

-

Transformation Products: Photodegradation is not always a detoxification pathway. It can lead to the formation of less halogenated phenols, which may be more or less toxic than the parent compound. Incomplete degradation can also potentially lead to the formation of more complex and highly toxic byproducts like polybrominated/polychlorinated dibenzodioxins or dibenzofurans under certain conditions.[4]

Biotic Degradation: Microbial Transformation

Microbial activity is the most significant driver for the ultimate breakdown of halogenated phenols in the environment. The degradation pathway is highly dependent on the presence or absence of oxygen.

Under anoxic conditions, such as in deep sediments or contaminated groundwater, the primary mechanism is reductive dehalogenation .[12][13] This is a stepwise process where microorganisms use the halogenated phenol as an electron acceptor, removing halogen substituents and replacing them with hydrogen atoms.

-

Causality of Halogen Removal: The C-Br bond is weaker and more easily reduced than the C-Cl bond. Therefore, the initial step in the anaerobic degradation of 6-Bromo-2,3-dichlorophenol is predicted to be the removal of the bromine atom to form 2,3-dichlorophenol.[14][15] This is followed by the sequential, and typically slower, removal of chlorine atoms.

-

Key Microorganisms: This process is mediated by specific anaerobic bacteria, including members of the δ-Proteobacteria, which have been shown to dehalogenate bromophenols.[14][15]

-

Ultimate Fate: Reductive dehalogenation ultimately leads to the formation of phenol, which is then susceptible to complete mineralization to CO₂ and CH₄ by other members of the anaerobic microbial consortium.[16]

In oxygen-rich environments like surface soil and aerated waters, microorganisms employ oxidative pathways to degrade the aromatic ring.

-

Mechanism: The degradation is typically initiated by monooxygenase or dioxygenase enzymes .[17][18] These enzymes incorporate one or two atoms of oxygen into the aromatic ring, hydroxylating it to form a catechol or substituted catechol intermediate (e.g., a dichlorocatechol).

-

Ring Cleavage: This catechol intermediate is then subject to ring cleavage by other dioxygenase enzymes via either an ortho- or meta- cleavage pathway.[19][20] This breaks open the stable aromatic ring, forming aliphatic acids that can be readily metabolized by bacteria through central metabolic pathways like the Krebs cycle.

-

Influencing Factors: The efficiency of aerobic degradation depends on factors such as oxygen availability, pH, temperature, and the presence of other carbon sources.[17]

The following diagram illustrates a plausible integrated pathway for the degradation of 6-Bromo-2,3-dichlorophenol.

Caption: Plausible microbial degradation pathways for 6-Bromo-2,3-dichlorophenol.

Bioaccumulation and Ecotoxicity

The combination of persistence and lipophilicity (high Log Kow) suggests that 6-Bromo-2,3-dichlorophenol and related compounds are candidates for bioaccumulation in organisms and may pose a risk to ecosystems.

-

Bioaccumulation: As previously noted, the estimated Log Kow of ~3.8 strongly suggests that this compound will accumulate in the fatty tissues of organisms. This is a common trait among BFRs and other halogenated organic pollutants.[4]

-

Toxicity: Bromophenols are known to exert toxic effects on various organisms. They can act as endocrine disruptors, interfering with hormone metabolism and function.[1] The toxicity of halogenated phenols generally increases with the degree of halogenation. While specific LC₅₀/EC₅₀ values for 6-Bromo-2,3-dichlorophenol are unavailable, data for related compounds provide a basis for concern.

Table 2: Acute Ecotoxicity Data for Related Halogenated Phenols

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| 2,4-Dichlorophenol | Daphnia magna (water flea) | 48h EC₅₀ | 2.6 | U.S. EPA ECOTOX |

| 2,4,6-Trichlorophenol | Daphnia magna (water flea) | 48h EC₅₀ | 2.1 | U.S. EPA ECOTOX |

| Pentachlorophenol | Oncorhynchus mykiss (rainbow trout) | 96h LC₅₀ | 0.06 | U.S. EPA ECOTOX |

| 2,4,6-Tribromophenol | Daphnia magna (water flea) | 48h EC₅₀ | 1.57 | [17] (from related study) |

Note: Data is sourced from the U.S. EPA ECOTOX database and cited literature for analogous compounds to indicate the potential toxicity range.

The data clearly shows that chlorinated and brominated phenols are toxic to aquatic life at low mg/L concentrations. Given its structure, 6-Bromo-2,3-dichlorophenol is expected to exhibit comparable or potentially higher toxicity.

Standardized Analytical Methodologies

Accurate monitoring of 6-Bromo-2,3-dichlorophenol in environmental samples is essential for risk assessment. The standard analytical approach for phenols in water involves sample extraction and concentration followed by chromatographic analysis.[21][22][23]

Protocol: Determination in Water Samples via SPE-GC/MS

This protocol is based on established methods like U.S. EPA Method 528 for the analysis of phenols in drinking water.[24]

1. Sample Preparation and Preservation:

-

Collect a 1-liter water sample in an amber glass bottle.

-

If residual chlorine is present, dechlorinate by adding ammonium chloride.[22]

-

Acidify the sample to a pH < 2 with a strong acid (e.g., HCl) to ensure the phenol is in its non-ionized, less soluble form, which improves extraction efficiency.

-

Spike the sample with a surrogate standard (e.g., 2,4,6-tribromophenol or a deuterated phenol) to monitor extraction efficiency.[24]

2. Solid Phase Extraction (SPE):

-

Condition an SPE cartridge containing a modified polystyrene-divinylbenzene (PS-DVB) sorbent with an appropriate solvent (e.g., methanol) followed by reagent water.

-

Pass the entire 1-liter water sample through the SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min). The hydrophobic phenol analytes will adsorb onto the sorbent.

-

Wash the cartridge with reagent water to remove interferences, then dry the sorbent thoroughly by passing nitrogen gas or air through it.

3. Elution and Concentration:

-

Elute the trapped analytes from the cartridge using a small volume (e.g., 5-10 mL) of an organic solvent like methanol or ethyl acetate.

-